1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3,4-diiodo-2,5-dimethylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClI2N/c1-7-11(14)12(15)8(2)16(7)10-5-3-9(13)4-6-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEIGSDHPJTUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=C(C=C2)Cl)C)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClI2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the iodination of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography and recrystallization ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole undergoes several types of chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like chlorine and iodine makes the compound susceptible to electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into less oxidized forms.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation, typically under acidic conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products Formed
Nitration: Formation of nitro-substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of dehalogenated pyrrole derivatives.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its interactions with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The presence of halogen atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, such as halogenated aromatic systems or heterocyclic cores:
Table 1: Structural and Bioactive Comparison of Analogues
Key Observations:
- Halogen Influence: Chalcone 4 (3-BrPh) exhibits significantly higher cytotoxicity (IC50 = 22.41 μg/mL) than Chalcone 1 (4-ClPh, IC50 = 1,484.75 μg/mL), suggesting bromine’s enhanced bioactivity compared to chlorine in this scaffold . The target compound’s diiodo groups may further modulate reactivity due to iodine’s larger atomic radius and polarizability.
- Hybrid Systems: The pyrroloacridinone derivative () combines pyrrole with an acridinone moiety, a structural feature absent in the target compound. Such fused systems often exhibit enhanced π-π stacking and intercalation properties, relevant for DNA-targeting agents .
Electronic and Spectroscopic Properties
Computational Insights (DFT Studies)
The electronic properties of halogenated compounds like 4CPHPP () have been analyzed using density functional theory (DFT) at the B3LYP/6-311G(d,p) level . Key findings applicable to the target compound include:
- HOMO-LUMO Gaps: Halogens (Cl, Br, I) reduce the HOMO-LUMO gap, increasing reactivity. The diiodo substitution in the target compound may further lower this gap compared to mono-halogenated analogues.
- Electron-Withdrawing Effects: Chlorine and iodine are electron-withdrawing groups, polarizing the aromatic system and enhancing electrophilic character. This could improve interactions with biological targets like enzymes or DNA .
Spectroscopic Comparison
- IR/NMR Trends: Chalcone derivatives (–8) show characteristic carbonyl (C=O) stretches near 1700 cm⁻¹ and aromatic C-H bends at 700–800 cm⁻¹ . The target compound’s pyrrole core would lack a carbonyl signal but may exhibit C-I stretches (~500 cm⁻¹) and methyl C-H bends (~2950 cm⁻¹).
- ¹H-NMR: Methyl groups in the target compound would resonate near δ 1.3–2.0 ppm (cf. δ 1.32 ppm for methyl in ), while pyrrole protons (if present) would appear downfield due to ring anisotropy .
Biological Activity
1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrrole ring substituted with chlorine and iodine atoms, which are known to influence biological activity significantly.
Antibacterial Activity
Research has shown that pyrrole derivatives exhibit significant antibacterial properties. For instance, a study highlighted that similar pyrrole compounds demonstrated Minimum Inhibitory Concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
| Other Pyrrole Derivative | 0.001 - 0.01 | Pseudomonas aeruginosa |
The compound showed complete bacterial death within 8 hours against both S. aureus and E. coli, indicating potent antibacterial activity .
Antifungal Activity
In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. Studies indicate that halogenated pyrroles exhibit significant antifungal effects against various fungal pathogens.
| Compound | MIC (mg/mL) | Target Fungi |
|---|---|---|
| This compound | 0.005 - 0.02 | Candida albicans, Aspergillus niger |
The results indicated that the compound effectively inhibited fungal growth at low concentrations .
The mechanisms through which this compound exerts its biological effects may involve:
- Disruption of Cell Membrane Integrity : The presence of halogen substituents may enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.
- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function in bacteria, leading to reduced protein synthesis and cell death .
Study on Antibacterial Efficacy
A recent study investigated the efficacy of various pyrrole derivatives against clinical isolates of bacteria. The findings demonstrated that the introduction of halogen atoms significantly enhanced antibacterial potency compared to non-halogenated analogs.
Study on Antifungal Properties
Another case study focused on evaluating the antifungal activity of this compound in vitro against common fungal pathogens. Results showed a consistent pattern of inhibition across multiple strains, supporting the potential use of this compound in antifungal therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(4-Chlorophenyl)-3,4-diiodo-2,5-dimethyl-1H-pyrrole, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves palladium-catalyzed cross-coupling or direct iodination of precursor pyrrole derivatives. For example, intermediates like 1-(4-chlorophenyl)-2,5-dimethylpyrrole can be iodinated using iodine monochloride (ICl) in a controlled acidic environment. Optimization includes monitoring reaction temperature (60–80°C) and stoichiometric ratios (e.g., 2.2 equivalents of ICl) to minimize poly-iodination byproducts. Purification via column chromatography (e.g., hexane/ethyl acetate gradients) ensures product isolation .
- Key Data : IR and NMR spectroscopy confirm iodination at the 3,4-positions. For instance, the disappearance of C-H stretching (~3097 cm⁻¹) and new C-I stretches (~500–600 cm⁻¹) in IR spectra validate substitution .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- FT-IR : Identifies functional groups (e.g., C-I stretches, aromatic C=C, and C-N bonds).
- NMR : H NMR reveals methyl groups (δ 2.02 ppm) and aromatic protons (δ 7.13–7.44 ppm). C NMR confirms iodine’s electron-withdrawing effects (upfield shifts for adjacent carbons) .
- GC/MS : Determines molecular ion peaks (e.g., [M+H]+ at m/z 205.07 for analogous compounds) and fragmentation patterns .
- TLC : Monitors reaction progress (Rf ~0.29 in 100% PE) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodology : Stability tests under ambient light, humidity, and temperature (4°C vs. 25°C) are conducted using accelerated degradation studies. HPLC or TLC monitors decomposition (e.g., iodide loss or oxidation). For long-term storage, amber vials under inert gas (N₂/Ar) are recommended to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this iodinated pyrrole derivative, and how can they be addressed?
- Methodology : High electron density from iodine atoms causes absorption errors and weak diffraction. Using SHELXL for refinement, apply multi-scan absorption corrections (SADABS) and incorporate anisotropic displacement parameters for iodine. High-resolution data (≤0.8 Å) and twinning detection (via PLATON) improve model accuracy. Validation tools (e.g., CCDC’s checkCIF) resolve structural ambiguities .
Q. How can density functional theory (DFT) predict electronic properties and regioselectivity in further functionalization?
- Methodology : DFT calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict electrophilic/nucleophilic sites. For example, iodinated positions may exhibit lower electron density, favoring nucleophilic attack. Compare computed IR/NMR spectra with experimental data to validate models .
Q. What strategies resolve contradictions in spectroscopic data between synthesized batches?
- Methodology :
- Contradiction Example : Variable H NMR shifts for methyl groups due to solvent polarity or impurities.
- Resolution : Standardize solvent (e.g., CDCl₃), use internal standards (TMS), and repeat under controlled conditions. Cross-validate with high-resolution MS and X-ray crystallography to confirm molecular integrity .
Q. How can regioselective modifications (e.g., carboxylation) be achieved without disrupting the iodinated core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
